molecular formula C19H18N2O3S B2612937 2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922807-06-5

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2612937
CAS RN: 922807-06-5
M. Wt: 354.42
InChI Key: HJAWPRHOTJOOBZ-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide, which is a significant class of amide compounds . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar benzamide compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The benzene rings are nearly coplanar, making a dihedral angle .


Chemical Reactions Analysis

Benzamides undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)15-11-25-19(20-15)21-18(22)14-5-4-6-16(23-2)17(14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAWPRHOTJOOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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